molecular formula C13H21N3O2S2 B6458653 1-(cyclopropanesulfonyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane CAS No. 2549064-97-1

1-(cyclopropanesulfonyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane

Cat. No. B6458653
CAS RN: 2549064-97-1
M. Wt: 315.5 g/mol
InChI Key: TURGKZZDYGTLRA-UHFFFAOYSA-N
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Description

1-(cyclopropanesulfonyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane is a cyclic molecule that is composed of a cyclopropane ring and a diazepane ring connected by a sulfonyl group. This compound has been the focus of much research due to its potential applications in the fields of medicinal chemistry, chemical synthesis, and biochemistry.

Scientific Research Applications

1-(cyclopropanesulfonyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane has been studied as a potential drug candidate for the treatment of various diseases. It has been investigated as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, it has been studied as a potential inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of nucleic acids.

Mechanism of Action

The mechanism of action of 1-(cyclopropanesulfonyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane is not fully understood. However, it is believed that the compound binds to the active site of the enzyme and inhibits its activity. In the case of COX-2, the compound is thought to bind to the heme group of the enzyme and inhibit its activity. In the case of DHFR, the compound is thought to bind to the active site of the enzyme and block the binding of the substrate.
Biochemical and Physiological Effects
1-(cyclopropanesulfonyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane has been shown to inhibit the activity of both COX-2 and DHFR. Inhibition of COX-2 activity has been associated with anti-inflammatory effects and inhibition of DHFR activity has been associated with anti-cancer effects.

Advantages and Limitations for Lab Experiments

The main advantage of 1-(cyclopropanesulfonyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane is that it is a relatively simple compound to synthesize and can be readily available for laboratory experiments. However, due to its complexity, it can be difficult to purify and may require multiple steps to obtain a pure sample. In addition, the compound is not very stable and may degrade over time.

Future Directions

Future research on 1-(cyclopropanesulfonyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane could focus on further elucidating its mechanism of action, as well as investigating its potential therapeutic applications. Additionally, further research could focus on developing more efficient synthesis methods and improving the stability of the compound. Other potential areas of research include exploring the compound’s potential applications in other fields such as catalysis, drug delivery, and imaging.

Synthesis Methods

1-(cyclopropanesulfonyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane can be synthesized using a two-step process. The first step involves the synthesis of the cyclopropane ring using an intramolecular cyclization reaction of a sulfonyl-substituted alkyne. In the second step, the diazepane ring is formed by an intramolecular Diels-Alder reaction.

properties

IUPAC Name

4-[(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)methyl]-2-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2S2/c1-11-14-12(10-19-11)9-15-5-2-6-16(8-7-15)20(17,18)13-3-4-13/h10,13H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURGKZZDYGTLRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2CCCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopropanesulfonyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane

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